2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-(ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline class, characterized by a partially hydrogenated quinoline core. Its structure features:
- A 5-oxo-1,4,5,6,7,8-hexahydroquinoline backbone with a 2-methyl substituent.
- A 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl] group at the 4-position, providing both hydrophilic (hydroxyethoxy) and lipophilic (methoxy) moieties.
These modifications significantly influence physicochemical properties and biological activities.
Properties
IUPAC Name |
2-ethylsulfanylethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6S/c1-4-32-13-12-31-24(28)21-15(2)25-17-6-5-7-18(27)23(17)22(21)16-8-9-19(30-11-10-26)20(14-16)29-3/h8-9,14,22,25-26H,4-7,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBZVWOXSONIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCCO)OC)C(=O)CCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Introduction of the 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl] Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoline core with the 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl] moiety.
Attachment of the 2-(Ethylsulfanyl)ethyl Group: This can be achieved through a thiol-ene reaction, where the ethylsulfanyl group is added to an alkene precursor.
Esterification: The final step involves the esterification of the carboxylic acid group with an appropriate alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and hydroxyl groups, leading to the formation of sulfoxides, sulfones, and ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic ring and quinoline core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones, and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its functional groups.
Biology
Pharmacology: The quinoline core is known for its biological activity, making this compound a potential candidate for drug development.
Biochemistry: It can be used in studies of enzyme interactions and metabolic pathways.
Medicine
Diagnostics: It may be used in the development of diagnostic agents.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Chemical Engineering: It can be used in the design of new chemical processes and products.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is likely related to its interaction with biological targets such as enzymes, receptors, and nucleic acids. The quinoline core can intercalate with DNA, inhibit enzyme activity, or modulate receptor function. The various functional groups can enhance binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs from the evidence:
Note: logP values marked with an asterisk are estimated using analogous structures.
Key Observations:
- Hydrophilicity : The target compound’s hydroxyethoxy group likely enhances water solubility compared to purely methoxy-substituted analogs (e.g., ), as reflected in its lower estimated logP (~3.5 vs. 4.51).
- Hydrogen Bonding: The hydroxyethoxy group increases hydrogen bond donors (3 vs.
- Steric Effects : Bulky substituents like 3-chloro-4-hydroxy-5-methoxyphenyl () may hinder crystallinity compared to smaller groups like 4-chlorophenyl.
Calcium Modulatory Activity ():
Hexahydroquinoline derivatives with 4-aryl substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) exhibit calcium antagonistic activity in rat ileum and lamb carotid artery assays . The target compound’s 4-(2-hydroxyethoxy)-3-methoxyphenyl group may enhance selectivity due to:
- Hydrogen Bonding : Interaction with polar residues in calcium channels.
- Electron-Donating Effects : Methoxy and hydroxyethoxy groups could stabilize receptor-ligand interactions.
Metabolic Stability:
- Sulfur-Containing Esters : The 2-(ethylsulfanyl)ethyl group (shared with ) may resist esterase hydrolysis compared to ethyl or methyl esters, prolonging half-life .
Crystallographic and Structural Insights
- Crystal Packing : Analogs like ethyl 4-(4-chlorophenyl) derivatives () form dense crystal lattices via π-π stacking and van der Waals interactions . The target compound’s hydroxyethoxy group may introduce hydrogen bonding (e.g., O–H···O), altering packing efficiency .
- Stereochemistry : Racemic mixtures are common in this class (), but enantiopure forms could optimize activity.
Biological Activity
The compound 2-(Ethylsulfanyl)ethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a derivative of hexahydroquinoline with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its pharmacological potential, particularly in areas such as anti-diabetic and anti-inflammatory treatments.
Chemical Structure and Properties
This compound has the molecular formula and an exact mass of approximately 523.20 u. The structure includes a hexahydroquinoline core substituted with various functional groups that may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential mechanisms of action:
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which could mitigate oxidative stress in biological systems.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in carbohydrate metabolism, making it a candidate for managing blood glucose levels.
Inhibition Studies
A study focused on the inhibitory effects of similar compounds on maltase and sucrase enzymes revealed significant findings:
- Maltase Inhibition : The compound demonstrated competitive inhibition against maltase, with an IC50 value indicating strong potency compared to established inhibitors like acarbose and voglibose.
- Sucrase Inhibition : Similar competitive inhibition was observed for sucrase, suggesting that this compound could effectively lower postprandial glucose levels by preventing carbohydrate digestion.
Molecular Docking Analysis
Molecular docking studies have been conducted to predict the binding affinity of the compound to enzyme active sites:
- Binding Interactions : The results indicated favorable interactions between the compound and key residues in the active sites of maltase and sucrase, supporting its potential as a therapeutic agent for diabetes management.
Data Table: Biological Activity Comparison
| Compound Name | IC50 (Maltase) | IC50 (Sucrase) | Mechanism of Action |
|---|---|---|---|
| Compound A | 29.96 µM | 26.75 µM | Competitive inhibition |
| Acarbose | 133.22 µM | 114.32 µM | Competitive inhibition |
| Voglibose | 77.50 µM | 108.54 µM | Competitive inhibition |
| Target Compound | < 30 µM | < 30 µM | Competitive inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
